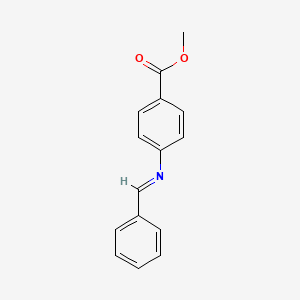

Methyl 4-(benzylideneamino)benzoate

Description

Properties

CAS No. |

4112-09-8 |

|---|---|

Molecular Formula |

C15H13NO2 |

Molecular Weight |

239.27 g/mol |

IUPAC Name |

methyl 4-(benzylideneamino)benzoate |

InChI |

InChI=1S/C15H13NO2/c1-18-15(17)13-7-9-14(10-8-13)16-11-12-5-3-2-4-6-12/h2-11H,1H3 |

InChI Key |

VARGZGCBPRTJOZ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)N=CC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthesis Routes and Methodologies

Two-Step Synthesis via Esterification and Schiff Base Formation

The most widely documented approach involves sequential esterification and condensation.

Esterification of 4-Aminobenzoic Acid

4-Aminobenzoic acid undergoes esterification with methanol in the presence of hydrochloric acid as a catalyst. The reaction proceeds via acid-catalyzed nucleophilic acyl substitution:

Procedure :

- Reactants : 4-Aminobenzoic acid (1 equiv), methanol (8–10 equiv), HCl (30% w/w, 1.5 equiv).

- Conditions : Reflux at 65–70°C for 6–8 hours under anhydrous conditions.

- Workup : The reaction mixture is cooled to 5–10°C, neutralized with aqueous NaOH (4–6% w/w), and extracted with methylene chloride. The organic phase is concentrated under reduced pressure to yield methyl 4-aminobenzoate as a crystalline solid.

- Yield : 85–89%.

Schiff Base Formation with Benzaldehyde

Methyl 4-aminobenzoate reacts with benzaldehyde in a 1:1 molar ratio to form the Schiff base. The reaction is typically conducted in ethanol or toluene under reflux, with acid catalysis (e.g., acetic acid) to facilitate imine formation:

Procedure :

- Reactants : Methyl 4-aminobenzoate (1 equiv), benzaldehyde (1.1 equiv), ethanol (10–15 mL/g substrate).

- Conditions : Reflux at 78°C for 2–4 hours. Water removal via azeotropic distillation or molecular sieves enhances conversion.

- Workup : The product precipitates upon cooling and is recrystallized from ethanol.

- Yield : 90–93%.

Mechanistic Insight :

The amine nucleophile attacks the electrophilic carbonyl carbon of benzaldehyde, forming a hemiaminal intermediate. Subsequent dehydration yields the imine (Schiff base), stabilized by conjugation with the aromatic rings.

One-Pot Synthesis Approaches

Emerging methodologies aim to consolidate esterification and Schiff base formation into a single reaction vessel. While less common, these approaches reduce purification steps and improve atom economy.

Procedure :

- Reactants : 4-Aminobenzoic acid (1 equiv), benzaldehyde (1.1 equiv), methanol (8–10 equiv), HCl (1.5 equiv).

- Conditions : Sequential addition of reactants under reflux, with HCl serving dual roles as an esterification catalyst and proton donor for imine formation.

- Yield : 78–82% (lower due to competing side reactions).

Alternative Routes via Nitro Reduction

An alternative pathway involves the reduction of methyl 4-nitrobenzoate to methyl 4-aminobenzoate, followed by Schiff base formation.

Procedure :

Reaction Optimization and Critical Parameters

Solvent and Catalysis

- Esterification : Methanol acts as both solvent and nucleophile. HCl enhances electrophilicity of the carbonyl group.

- Schiff Base Formation : Ethanol and toluene are preferred for their boiling points and compatibility with azeotropic water removal. Acetic acid (1–5 mol%) accelerates imine formation.

Temperature and pH Control

Analytical Characterization

Spectroscopic Data

Applications and Derivatives

Methyl 4-(benzylideneamino)benzoate serves as a precursor for:

- Liquid Crystals : Incorporation into supramolecular architectures enhances mesophase stability.

- Pharmaceutical Intermediates : Functionalization at the imine nitrogen enables synthesis of antimicrobial and antitumor agents.

- Coordination Chemistry : The imine group acts as a bidentate ligand for transition metals (e.g., Cu²⁺, Zn²⁺).

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(benzylideneamino)benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.

Reduction: Reduction of the benzylideneamino group can yield the corresponding amine.

Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be employed.

Major Products

Oxidation: Benzoic acid derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted esters or amides.

Scientific Research Applications

Methyl 4-(benzylideneamino)benzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 4-(benzylideneamino)benzoate involves its interaction with specific molecular targets. For instance, its antimicrobial activity is believed to result from its ability to disrupt bacterial cell membranes, leading to cell lysis. The compound may also interact with enzymes and proteins, inhibiting their function and leading to various biological effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Nitro-Substituted Derivatives

- 4-(4-Nitrobenzylideneamino)benzoic acid (): Replaces the benzylidene group with a nitrobenzylidene substituent. Applications: Explored for biological activity (e.g., antimicrobial or anticancer properties) due to nitro group bioactivity .

B. Piperazinyl-Quinoline Derivatives ():

- Examples: C1 (Methyl 4-(4-(2-phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate) and analogs.

- Structural Features: Incorporate a quinoline-carbonyl-piperazinyl moiety linked to the benzoate ester.

- Impact : Increased molecular complexity and lipophilicity, making them suitable for medicinal chemistry (e.g., kinase inhibition or antimicrobial agents) .

C. Morpholino Derivatives ():

- Example: Methyl 4-((2-morpholino-2-oxo-1-phenylethyl)amino)benzoate (5f).

- Modification: Addition of a morpholino carbonyl group enhances solubility in polar solvents and stability under acidic conditions.

- Melting Point : 174–176°C, higher than simpler Schiff bases due to increased hydrogen bonding .

D. Thiadiazin-Sydnone Hybrids ():

- Example: 4-{2-[2-(4-Chlorobenzylidene)hydrazinyl-idene]-3,6-dihydro-2H-1,3,4-thiadiazin-5-yl}-3-phenylsydnone.

- Features: Combines a benzylidenehydrazine with a thiadiazin-sydnone core.

- Applications : Explored for antitubercular or anti-inflammatory activity due to heterocyclic diversity .

Physical and Chemical Properties

| Compound | Melting Point (°C) | Solubility | Key Functional Groups |

|---|---|---|---|

| Methyl 4-(benzylideneamino)benzoate | Not reported | Soluble in CHCl₃, DCM | Imine, ester |

| C1 (Piperazinyl-quinoline derivative) | Yellow/white solid | Moderate in DMSO | Quinoline, piperazine, ester |

| 4-(4-Nitrobenzylideneamino)benzoic acid | Not reported | Low in water | Nitro, carboxylic acid |

| Methyl 4-acetamido-2-hydroxybenzoate | Not reported | Soluble in ethanol | Acetamido, hydroxy, ester |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.